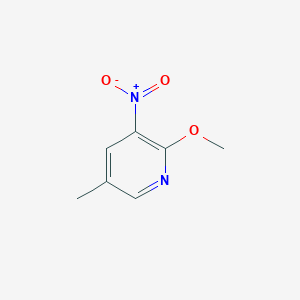

2-Methoxy-5-methyl-3-nitropyridine

Übersicht

Beschreibung

2-Methoxy-5-methyl-3-nitropyridine is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, characterized by the presence of methoxy, methyl, and nitro functional groups attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methyl-3-nitropyridine typically involves nitration of 2-methoxy-5-methylpyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with optimized conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature and reagent concentrations .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Notes :

-

Reactions with secondary amines (e.g., piperidine) follow a polar SNAr pathway with βₙᵤc ≈ 0.55, indicating a concerted mechanism .

-

Strongly basic conditions (e.g., hydroxide) favor methoxy group hydrolysis via intermediate σ-complex formation .

Reduction of the Nitro Group

The nitro group at position 3 is reducible to an amine, enabling downstream functionalization:

Applications :

-

The resulting amine serves as a precursor for Schiff base ligands (e.g., with 4-hydroxy-3-methoxybenzaldehyde) .

Methoxy Group Reactivity

The methoxy group participates in demethylation and alkylation reactions:

| Reaction | Conditions | Outcome | Ref. |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄/H₂O, reflux | 2-Hydroxy-5-methyl-3-nitropyridine | |

| Alkylation | MeI/K₂CO₃, DMF, 60°C | N-Methylpyridone formation |

Key Insight : Demethylation under basic conditions follows a first-order rate dependence on hydroxide concentration (log k₁ = −4.2 at 30°C) .

Cross-Coupling Reactions

The methyl and nitro groups direct metal-catalyzed couplings:

| Reaction | Catalyst | Product | Ref. |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | 5-Methyl-3-nitropyridyl-biphenyl derivatives | |

| Ullmann condensation | CuI/1,10-phenanthroline | C–N bond formation at position 4 |

Limitation : The nitro group inhibits some Pd-catalyzed reactions due to catalyst poisoning.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition patterns:

| Parameter | Value | Conditions | Ref. |

|---|---|---|---|

| Decomposition onset | 210°C | N₂ atmosphere, 10°C/min | |

| Major degradation products | CO, NO₂, CH₃OH | Pyrolysis-GC/MS analysis |

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Overview :

2-Methoxy-5-methyl-3-nitropyridine serves as a versatile building block in organic synthesis. Its structure allows for modifications that facilitate the creation of complex molecules.

Applications :

- Building Block : It is used in the synthesis of various organic compounds, particularly in the development of new chemical entities.

- Reagents : Acts as a reagent in several reactions, including nucleophilic substitutions and coupling reactions.

Case Study :

A study demonstrated its use in synthesizing derivatives that exhibit enhanced biological activity compared to their parent compounds, showcasing its utility in drug development .

Pharmaceutical Development

Overview :

The compound is explored for its potential applications in drug design, particularly for targeting specific biological pathways.

Applications :

- Drug Intermediates : It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders and cancer.

- Medicinal Chemistry : Substituted pyridines are often utilized as pharmacophores due to their ability to interact with biological targets .

Data Table: Pharmaceutical Applications

| Application Area | Compound Derivatives | Biological Targets |

|---|---|---|

| Neurological Drugs | 2-Methoxy derivatives | Neurotransmitter receptors |

| Anticancer Agents | Nitropyridine analogs | Tumor cell proliferation |

Agricultural Chemicals

Overview :

In agriculture, this compound is used in the formulation of agrochemicals.

Applications :

- Pesticides and Herbicides : The compound contributes to developing effective pesticides and herbicides that enhance crop protection against pests and diseases.

Case Study :

Research indicates that formulations containing this compound demonstrate improved efficacy against specific agricultural pests compared to traditional agents .

Material Science

Overview :

The compound is investigated for its properties in creating advanced materials.

Applications :

- Polymers and Coatings : It is used to modify polymers or create coatings with specific chemical functionalities that enhance durability and performance.

Data Table: Material Science Applications

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Coatings | Chemical resistance |

| Advanced Materials | Composite materials | Structural integrity |

Analytical Chemistry

Overview :

In analytical chemistry, this compound acts as a reagent.

Applications :

- Detection and Quantification : It aids in the detection and quantification of various substances in complex mixtures using techniques such as chromatography.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-methyl-3-nitropyridine depends on its chemical reactivity. The nitro group is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile. The methoxy and methyl groups also influence the compound’s reactivity by donating electrons through resonance and inductive effects .

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-3-methyl-5-nitropyridine: Similar structure but with different positions of the functional groups.

2-Methoxy-5-nitropyridine: Lacks the methyl group, making it less sterically hindered.

5-Bromo-2-methoxy-3-nitropyridine: Contains a bromine atom, which significantly alters its reactivity and applications .

Uniqueness: 2-Methoxy-5-methyl-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both electron-donating and electron-withdrawing groups on the pyridine ring allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications .

Biologische Aktivität

2-Methoxy-5-methyl-3-nitropyridine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

It features a methoxy group at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position of the pyridine ring. This unique arrangement contributes to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study involving various human tumor cell lines demonstrated that this compound could induce apoptosis and inhibit cell proliferation effectively. The mechanism involves disrupting mitotic spindle formation, leading to G2/M phase arrest in cancer cells, which is critical for cancer treatment strategies.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon Cancer) | 10.25 | Induces G2/M arrest and apoptosis |

| MCF7 (Breast Cancer) | 11.46 | Inhibition of tubulin polymerization |

| A549 (Lung Cancer) | 6.9 | DNA damage induction and caspase activation |

These findings suggest that the compound's ability to interfere with the cell cycle and induce apoptosis makes it a promising candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division.

- Induction of Apoptosis : It activates apoptotic pathways by downregulating anti-apoptotic proteins such as Bcl-2 and stimulating caspase activation.

- Cell Cycle Arrest : The compound causes significant G2/M phase arrest, preventing cancer cells from progressing through the cell cycle.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the chemical structure can significantly affect biological activity. For instance, variations in substituents on the pyridine ring can enhance or diminish anticancer properties. Studies have shown that compounds with electron-withdrawing groups at specific positions exhibit improved potency against various cancer cell lines .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

- Study on HCT-116 Cells : This study reported an IC50 value of approximately 10.25 µM, demonstrating significant cytotoxicity compared to normal cells. The treatment led to increased levels of phosphorylated histone H3, indicating mitotic arrest .

- Combination Therapy : Research has explored the effects of combining this compound with other chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy against resistant cancer cell lines .

Eigenschaften

IUPAC Name |

2-methoxy-5-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-6(9(10)11)7(12-2)8-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQICELALGZQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650380 | |

| Record name | 2-Methoxy-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-62-9 | |

| Record name | 2-Methoxy-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.